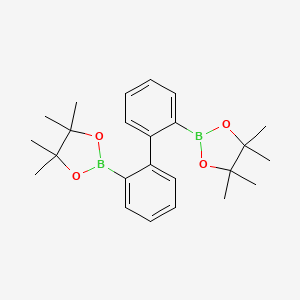

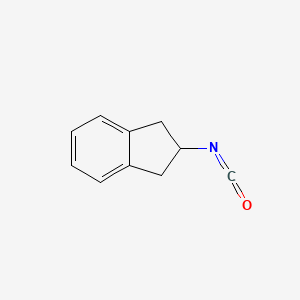

![molecular formula C19H21N5O B2438934 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2319849-44-8](/img/structure/B2438934.png)

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This suggests that it can selectively modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.

Pharmacokinetics

The compound is orally bioavailable . It demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .

Result of Action

Oral administration of the compound demonstrated significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively modulate immune response and potentially offer therapeutic benefits in autoimmune diseases such as rheumatoid arthritis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:

Formation of the pyrazolyl and benzimidazolyl intermediates.

Introduction of the bicyclic octane ring.

Final coupling reaction to form the complete molecule.

The specific conditions include:

Temperature: : Often under controlled cooling or heating environments.

Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.

Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.

Industrial Production Methods

Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Can be oxidized under specific conditions to modify the functional groups.

Reduction: : Potential reduction to alter its pharmacophore characteristics.

Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.

Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.

Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.

Major Products

The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.

Aplicaciones Científicas De Investigación

This compound has significant applications across various fields:

Chemistry: : Used as a building block for synthesizing complex molecules.

Biology: : Investigated for its role in modulating biological pathways.

Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.

Industry: : Utilized in the development of specialty chemicals and advanced materials.

Comparación Con Compuestos Similares

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.

List of Similar Compounds

1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.

Benzimidazole: derivatives: Known for diverse pharmacological properties.

Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.

This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEECWYYEOAQNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

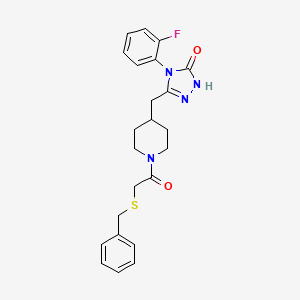

![2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2438852.png)

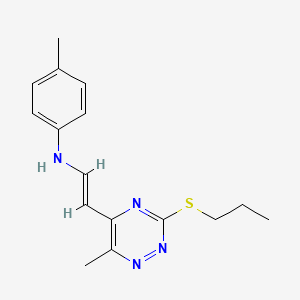

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)

![1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438867.png)

![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)